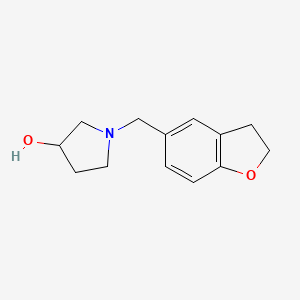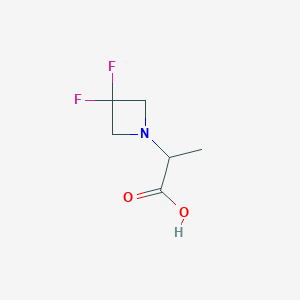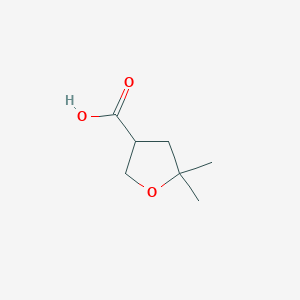
1-((2,3-ジヒドロベンゾフラン-5-イル)メチル)ピロリジン-3-オール
説明
1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗腫瘍活性
DHB誘導体は、抗腫瘍活性を示すことが報告されています . それらは、潜在的な癌治療のための小分子ライブラリの設計に使用されてきました . 例えば、ベンゾフランアナログオキサゾリジンは、抗増殖活性を示し、腫瘍の治療において重要な役割を果たしています .
抗菌活性
DHB誘導体は、抗菌性を示しています . それらは、様々な細菌病原体に対する潜在的な治療薬として使用されてきました .
抗酸化活性
これらの化合物は、抗酸化特性を示しています . それらは、酸化ストレスによって引き起こされる疾患の治療に使用される可能性があります .
抗ウイルス活性
DHB誘導体は、抗ウイルス活性を有することが判明しています . 例えば、新規の環状ベンゾフラン化合物が、抗C型肝炎ウイルス活性を持つことが発見されました .
抗炎症活性
DHB誘導体は、抗炎症活性を示しています . それらは、炎症性疾患の治療に使用される可能性があります .
抗寄生虫活性
DHB誘導体は、抗寄生虫性を示しています . それらは、寄生虫感染症の治療に使用される可能性があります .
抗アミロイド凝集活性
経口活性があり、血液脳関門を通過できるベンゾフランアナログが、強力な抗アミロイド凝集活性を示し、アルツハイマー病の代替治療を提供しています .
殺虫活性
作用機序
Target of Action
It is known that benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
生化学分析
Cellular Effects
The effects of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the expression of genes involved in metabolic processes and alter the activity of signaling molecules, leading to changes in cellular behavior.
Molecular Mechanism
At the molecular level, 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol exerts its effects through binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant changes in cellular behavior.
Dosage Effects in Animal Models
The effects of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways. These interactions can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
Within cells and tissues, 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of 1-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidin-3-ol is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its function and effectiveness in biochemical reactions.
特性
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-3-5-14(9-12)8-10-1-2-13-11(7-10)4-6-16-13/h1-2,7,12,15H,3-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCYQQDWLVMFHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC3=C(C=C2)OCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1482126.png)
![6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1482127.png)
![7-(chloromethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482130.png)
![(1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482131.png)
![(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1482133.png)
![7-(chloromethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482134.png)
![7-(chloromethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482136.png)
![2-Ethyl-5-(piperidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1482138.png)

![2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetic acid](/img/structure/B1482140.png)
![Tert-butyl 7-oxa-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B1482141.png)

![7-(azidomethyl)-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482144.png)
![1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482145.png)
